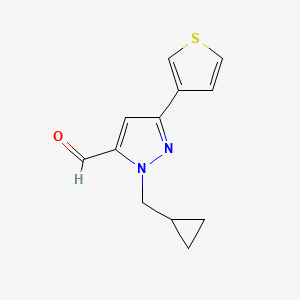

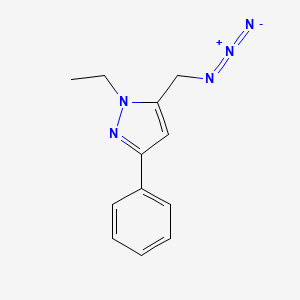

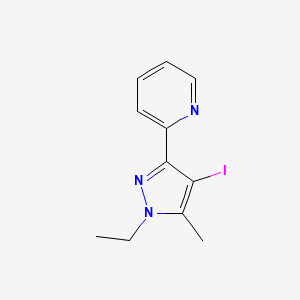

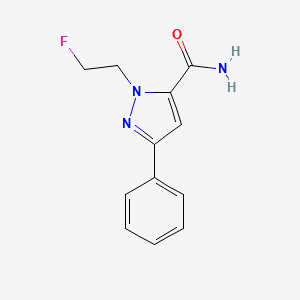

![molecular formula C13H15N3 B1479706 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098141-22-9](/img/structure/B1479706.png)

1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Vue d'ensemble

Description

The compound “1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, fused with a cyclopenta ring . Pyrazole derivatives are known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the annulation of the pyrazole ring to another heterocyclic ring . For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been carried out using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Applications De Recherche Scientifique

Synthesis and Cyclization Reactions

Research has explored the synthesis and utility of pyrazole derivatives in creating condensed pyrazoles, highlighting the potential for generating diverse heterocyclic compounds. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, through cyclization of alkynyl-4-(ethoxycarbonyl)pyrazoles (Eglė Arbačiauskienė et al., 2011).

Anticancer Potential

Another dimension of scientific research involving pyrazole derivatives concerns their evaluation as potential anticancer agents. Novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and pyrimidin-2-amines have been synthesized and showed moderate to significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer compounds (Raquib Alam et al., 2018).

Heterocyclic Synthesis

The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents, yielding pyran, pyridine, and pyridazine derivatives, showcases the versatility of pyrazole derivatives in heterocyclic chemistry. This exemplifies the compound's role in facilitating the synthesis of a broad array of heterocyclic structures with potential scientific and pharmacological applications (R. Mohareb et al., 2004).

X-ray Powder Diffraction Analysis

The X-ray powder diffraction analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants like apixaban, demonstrates the scientific importance of understanding the crystallographic properties of pyrazole derivatives for pharmaceutical development (Qing Wang et al., 2017).

Orientations Futures

The future directions for the study of “1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” could involve further exploration of its synthesis, characterization, and biological activity. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, this compound could be of interest in medicinal chemistry .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The specific targets can vary depending on the exact structure of the derivative.

Mode of Action

The mode of action of pyrazole derivatives can also vary widely. For example, some derivatives have been found to inhibit the growth of certain parasites, such as Leishmania and Plasmodium .

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the growth of certain parasites, affecting their life cycle and proliferation .

Result of Action

The results of the action of pyrazole derivatives can include the inhibition of the growth of certain parasites, leading to their death and the alleviation of the diseases they cause .

Propriétés

IUPAC Name |

1-ethyl-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYOLGZKQFMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC2)C(=N1)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.